molecular formula C11H13N3 B1428362 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine CAS No. 1248923-32-1

5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine

Cat. No. B1428362
CAS RN: 1248923-32-1
M. Wt: 187.24 g/mol
InChI Key: RCTWHQCHWFMGQL-UHFFFAOYSA-N
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Description

“5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and are found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of “5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine” would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 5-methyl and 1-(4-methylphenyl) substituents indicate that there are methyl groups attached to the 5th carbon and the 1st nitrogen of the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrazole ring. They can also undergo reactions at the 3-position with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine” would depend on its specific structure. Pyrazoles in general are aromatic and stable. They are often solids at room temperature .

Scientific Research Applications

Synthetic Applications

5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine serves as a significant precursor in the synthesis of heterocyclic compounds, displaying versatility in chemical reactions. The compound's reactivity is pivotal for generating diverse heterocyclic frameworks, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique chemical properties facilitate mild reaction conditions, enabling the synthesis of various cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Pharmacological Significance

The pyrazole nucleus, particularly methyl-substituted derivatives, exhibits a wide array of biological activities, making it a potent scaffold in medicinal chemistry. These compounds have shown promise in various pharmacological domains, including as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and antidiabetic agents. The review by Sharma et al. emphasizes the synthetic methodologies for methyl-substituted pyrazoles and their significant medicinal applications, underscoring their potential as novel therapeutic agents (Sharma et al., 2021).

Anticancer Research

Pyrazoline derivatives, synthesized from compounds like 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine, have been extensively studied for their anticancer properties. The exploration of pyrazoline's biological activity has been a focal point in pharmaceutical chemistry, with numerous derivatives demonstrating significant efficacy against various cancer types. This research has opened up new avenues for the development of pyrazoline-based anticancer agents, offering a promising outlook for future therapeutic strategies (Ray et al., 2022).

Enzyme Inhibition

Another significant application of pyrazoline derivatives is in the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The structural flexibility of the pyrazoline nucleus allows for selective inhibition of MAO, providing a therapeutic avenue for the treatment of various neurological disorders. Mathew et al. detailed the structure-activity relationship of pyrazoline derivatives, highlighting their potential as selective MAO inhibitors, which could lead to new treatments for depression and other MAO-related conditions (Mathew et al., 2013).

Safety and Hazards

The safety and hazards of “5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyrazoles are a focus of ongoing research due to their presence in many biologically active compounds. Future research may explore new synthetic methods, potential biological activities, and applications of pyrazole derivatives .

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTWHQCHWFMGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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